Quinoxaline-2-sulfonamide
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Overview
Description
Quinoxaline-2-sulfonamide is a nitrogen-containing heterocyclic compound . It is used in many pharmaceutical and industrial applications . The quinoxaline moiety is a core unit in many drugs currently on the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds produces quinoxaline .
Molecular Structure Analysis
The molecular structure of Quinoxaline-2-sulfonamide is represented by the Inchi Code: 1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H, (H2,9,12,13)
.
Chemical Reactions Analysis
Quinoxaline has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Physical And Chemical Properties Analysis
Quinoxaline-2-sulfonamide is a white crystalline powder . It has a melting point of 43-46 degrees Celsius . It is mostly insoluble in water, and soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide .
Scientific Research Applications
Anticancer Properties
Quinoxaline-2-sulfonamide derivatives exhibit promising anticancer activity. Researchers have identified their potential as lead compounds in the fight against various cancers. These compounds interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression .
Anti-Inflammatory Effects
Quinoxaline-2-sulfonamides possess anti-inflammatory properties. They modulate inflammatory pathways, making them valuable candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Mechanism of Action
Target of Action
Quinoxaline-2-sulfonamide is a compound that has been found to have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
Mode of Action
The mode of action of Quinoxaline-2-sulfonamide involves its interaction with its targets, leading to various changes. For instance, sulfonamides, like Quinoxaline-2-sulfonamide, inhibit the bacterial enzyme dihydropteroate synthetase, which is necessary for the synthesis of folic acid . Without folic acid, bacteria cannot replicate, leading to their eventual death .
Biochemical Pathways
Quinoxaline-2-sulfonamide affects the biochemical pathway involved in the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) into folic acid . This disruption affects the downstream effects of bacterial replication, as folic acid is crucial for bacterial growth and multiplication .
Pharmacokinetics
It’s known that the topological polar surface area (tpsa) is a good indicator of drug absorption in the intestines, caco-2 monolayer penetration, and blood-brain barrier crossing
Result of Action
The molecular and cellular effects of Quinoxaline-2-sulfonamide’s action result in the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This leads to the death of the bacteria, making Quinoxaline-2-sulfonamide an effective antibacterial agent .
Safety and Hazards
When handling Quinoxaline-2-sulfonamide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks and flame .
Future Directions
properties
IUPAC Name |
quinoxaline-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZGSKFHIFQBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-2-sulfonamide |
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